DBCO-PEG5-Acide

Vue d'ensemble

Description

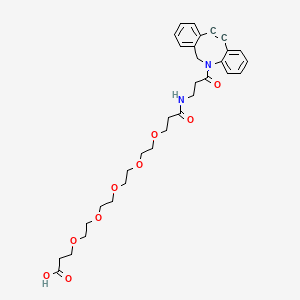

DBCO-NHCO-PEG4-acid is an analog of DBCO-Acid with a hydrophilic PEG spacer arm, which improves water solubility . This reagent is a non-activated building block with enhanced solubility in aqueous media and can thus be used to derivatize amine-containing molecules through a stable amide bond .

Synthesis Analysis

DBCO-NHCO-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis

The molecular formula of DBCO-NHCO-PEG4-acid is C32H40N2O9 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis

DBCO-NHCO-PEG4-acid is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis

DBCO-NHCO-PEG4-acid has a molecular weight of 596.67 . It is a solid at room temperature . The storage temperature is -20°C .Applications De Recherche Scientifique

Réactif de chimie click

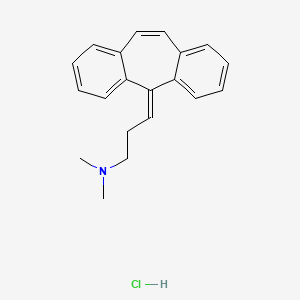

DBCO-PEG5-Acide est un réactif bifonctionnel de chimie click {svg_1}. Il réagit avec des composés ou des biomolécules portant un azoture pour former une liaison triazole stable sans nécessiter de catalyseur de cuivre {svg_2}. Cela en fait un outil précieux en bioconjugaison, en administration de médicaments et en science des matériaux.

Amélioration de la solubilité dans l'eau

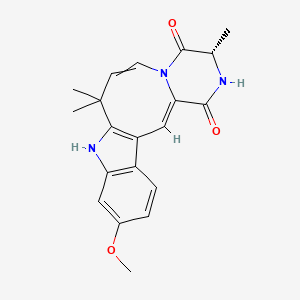

Le bras espaceur hydrophile PEG (polyéthylène glycol) du this compound peut augmenter la solubilité dans l'eau des composés {svg_3} {svg_4}. Cette propriété est particulièrement utile dans les applications pharmaceutiques, où l'amélioration de la solubilité des molécules médicamenteuses peut améliorer leur biodisponibilité et leur efficacité thérapeutique.

Amélioration de la perméabilité membranaire

This compound peut améliorer la perméabilité membranaire des composés {svg_5}. Ceci est crucial dans l'administration de médicaments, car il permet aux agents thérapeutiques de traverser les barrières biologiques et d'atteindre leurs sites cibles plus efficacement.

Marquage des protéines

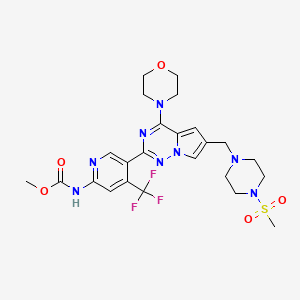

This compound peut être utilisé pour l'introduction du groupement DBCO dans les protéines ou les peptides {svg_6}. Cela se fait souvent sur la chaîne latérale des résidus lysine ou sur des oligos modifiés par des amines {svg_7}. Cette propriété est largement utilisée en protéomique pour l'étude de la fonction, des interactions et de la localisation des protéines.

Modification de surface

This compound peut réagir spécifiquement et efficacement avec une amine primaire (par exemple, la chaîne latérale des résidus lysine ou les surfaces recouvertes d'aminosilane) à pH 7-9 pour former une liaison covalente {svg_8}. Cela en fait un outil utile pour la modification de surface en science des matériaux et en bio-ingénierie.

Mécanisme D'action

Target of Action

DBCO-PEG5-Acid, also known as DBCO-NHCO-PEG4-acid, primarily targets azide-bearing compounds or biomolecules . These azide groups are often introduced into biomolecules to enable their selective labeling or modification .

Mode of Action

The DBCO (Dibenzocyclooctyne) group in DBCO-PEG5-Acid is highly reactive and can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide functionalized compounds or biomolecules . This reaction occurs without the need for a copper (I) catalyst, resulting in a stable triazole linkage . The formation of this linkage allows for the selective modification of the azide-bearing target .

Biochemical Pathways

Therefore, it can be used to study biomolecules in complex model systems .

Pharmacokinetics

The pharmacokinetic properties of DBCO-PEG5-Acid are influenced by its polyethylene glycol (PEG) spacer. The hydrophilic PEG spacer arm increases the water solubility of the compound , which can enhance its bioavailability.

Result of Action

The result of the action of DBCO-PEG5-Acid is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the selective labeling or modification of these targets, which can be used for various applications in bioengineering and drug delivery .

Action Environment

The reaction between DBCO-PEG5-Acid and azide-bearing biomolecules can be run either in organic solvent or in aqueous buffer depending on the solubility and property of substrate molecules . The hydrophilic PEG spacer of the reagent increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules . This suggests that the action, efficacy, and stability of DBCO-PEG5-Acid can be influenced by the properties of the reaction environment, including the solvent used and the presence of other biomolecules .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

DBCO-PEG5-Acid plays a crucial role in biochemical reactions, particularly in the field of click chemistry. This compound is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-functionalized biomolecules without the need for a copper catalyst . The polyethylene glycol spacer arm in DBCO-PEG5-Acid provides greater solubility and reduces aggregation, which is beneficial for labeling and detection applications . DBCO-PEG5-Acid interacts with enzymes, proteins, and other biomolecules that contain azide groups, forming stable triazole linkages . This chemoselective reaction does not interfere with other functional groups found in biological samples, making DBCO-PEG5-Acid a versatile reagent for various biochemical studies .

Cellular Effects

DBCO-PEG5-Acid has been shown to influence various cellular processes. Its ability to form stable amide bonds with primary amine groups allows it to be used for labeling and tracking biomolecules within cells . This compound can affect cell signaling pathways by modifying proteins and other biomolecules involved in these pathways . Additionally, DBCO-PEG5-Acid can influence gene expression and cellular metabolism by interacting with specific biomolecules within the cell . The hydrophilic nature of the polyethylene glycol spacer arm in DBCO-PEG5-Acid enhances its solubility and distribution within the cellular environment, allowing it to effectively interact with target biomolecules .

Molecular Mechanism

The mechanism of action of DBCO-PEG5-Acid involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-functionalized biomolecules . This reaction forms a stable triazole linkage, which is highly specific and does not require a copper catalyst . The polyethylene glycol spacer arm in DBCO-PEG5-Acid provides flexibility and reduces steric hindrance, allowing the compound to effectively interact with target biomolecules . This interaction can lead to enzyme inhibition or activation, changes in gene expression, and modifications of cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DBCO-PEG5-Acid can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other reactive species . DBCO-PEG5-Acid is known for its enhanced stability in aqueous media, which allows it to maintain its reactivity over extended periods . Long-term studies have shown that DBCO-PEG5-Acid can have sustained effects on cellular function, including prolonged labeling and tracking of biomolecules . The degradation of DBCO-PEG5-Acid over time can lead to a decrease in its reactivity and effectiveness .

Dosage Effects in Animal Models

The effects of DBCO-PEG5-Acid vary with different dosages in animal models. At low doses, DBCO-PEG5-Acid has been shown to effectively label and track biomolecules without causing significant toxicity . At higher doses, DBCO-PEG5-Acid can exhibit toxic or adverse effects, including cellular stress and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s effectiveness plateaus or decreases at higher concentrations . It is important to carefully optimize the dosage of DBCO-PEG5-Acid in animal studies to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

DBCO-PEG5-Acid is involved in various metabolic pathways within the cell. This compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . The polyethylene glycol spacer arm in DBCO-PEG5-Acid enhances its solubility and distribution within the cellular environment, allowing it to effectively participate in metabolic reactions . Additionally, DBCO-PEG5-Acid can influence the sialic acid metabolic pathway, which is important for the incorporation of specific biomolecules into cellular structures .

Transport and Distribution

The transport and distribution of DBCO-PEG5-Acid within cells and tissues are influenced by its hydrophilic polyethylene glycol spacer arm . This spacer arm enhances the solubility of DBCO-PEG5-Acid in aqueous media, allowing it to be efficiently transported within the cellular environment . DBCO-PEG5-Acid can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The compound’s ability to form stable amide bonds with primary amine groups also contributes to its effective localization and accumulation within target tissues .

Subcellular Localization

DBCO-PEG5-Acid exhibits specific subcellular localization patterns, which are influenced by its chemical properties and interactions with cellular components . The polyethylene glycol spacer arm in DBCO-PEG5-Acid allows it to be distributed to various subcellular compartments, including the cytoplasm, nucleus, and organelles . This compound can be directed to specific compartments through targeting signals or post-translational modifications . The subcellular localization of DBCO-PEG5-Acid can affect its activity and function, allowing it to effectively interact with target biomolecules within specific cellular environments .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O9/c35-30(12-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-13-32(37)38)33-14-11-31(36)34-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)34/h1-8H,11-25H2,(H,33,35)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWIRDQMNBYUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)